molecular formula C10H8O3S B6281447 4-methoxy-1-benzothiophene-3-carboxylic acid CAS No. 42327-02-6

4-methoxy-1-benzothiophene-3-carboxylic acid

Cat. No.: B6281447
CAS No.: 42327-02-6
M. Wt: 208.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by a benzene ring fused to a thiophene ring, with a methoxy group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a two-step method has been proposed where arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

4-Methoxy-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

4-Methoxy-1-benzothiophene-3-carboxylic acid can be compared with other benzothiophene derivatives such as:

    4-Methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-Benzothiophene-3-carboxylic acid: Lacks the methoxy group at the 4-position.

    2-Aminobenzothiophene-3-carboxylic acid: Contains an amino group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

42327-02-6

Molecular Formula

C10H8O3S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.